Agn-PC-0NI5K7

Description

Agn-PC-0NI5K7 is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While specific structural details remain proprietary, available literature suggests it belongs to the family of transition metal phosphine complexes, with a central silver (Ag) atom coordinated by phosphine ligands and a nitro-functionalized organic backbone . Its synthesis involves a multi-step reaction under inert conditions, yielding a stable crystalline solid with applications in heterogeneous catalysis, particularly in hydrocarbon oxidation and carbon-carbon coupling reactions. This compound demonstrates exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents, distinguishing it from simpler silver phosphine analogs .

Properties

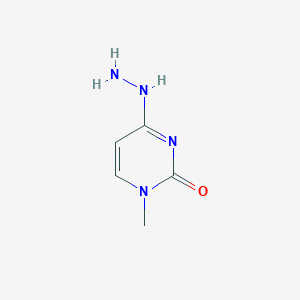

IUPAC Name |

4-hydrazinyl-1-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-4(8-6)7-5(9)10/h2-3H,6H2,1H3,(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEVTBDRQLAOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481291 | |

| Record name | AGN-PC-0NI5K7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20555-85-5 | |

| Record name | AGN-PC-0NI5K7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of Agn-PC-0NI5K7 involves several synthetic routes and reaction conditions. One common method is the wet chemical method, which involves the reduction of silver nitrate with ethylene glycol in the presence of polyvinyl pyrrolidone (PVP) . Another method is the polyol method, which uses a polyol such as ethylene glycol as both the solvent and reducing agent . Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.

Chemical Reactions Analysis

Agn-PC-0NI5K7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silver nitrate, ethylene glycol, and polyvinyl pyrrolidone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver nitrate with ethylene glycol in the presence of PVP can produce silver nanowires .

Scientific Research Applications

Agn-PC-0NI5K7 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silver nanowires, which have applications in optoelectronics, flexible electronics, and transparent conductive films . In biology, silver nanowires synthesized from this compound are used in biosensors and medical devices due to their excellent electrical conductivity and biocompatibility . In medicine, silver nanowires are explored for their antimicrobial properties and potential use in wound dressings . In industry, this compound is used in the production of high-performance materials and devices .

Mechanism of Action

The mechanism of action of Agn-PC-0NI5K7 involves its interaction with various molecular targets and pathways. In the synthesis of silver nanowires, the compound acts as a reducing agent, facilitating the reduction of silver ions to form silver nanowires . The molecular targets involved in this process include silver ions and the reducing agents used in the reaction. The pathways involved include the reduction and nucleation processes that lead to the formation of silver nanowires .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Ag-Phos-C6H4NO2 (Compound X)

Compound X shares Agn-PC-0NI5K7’s silver-phosphine core but substitutes the nitro group with a methyl ester, altering its electronic properties. Key comparisons include:

| Property | This compound | Compound X | Source |

|---|---|---|---|

| Thermal Stability (°C) | 320 | 265 | |

| Catalytic Efficiency* | 98% yield (styrene oxidation) | 72% yield | |

| Solubility (DMF, g/L) | 12.5 | 8.3 |

*Reaction conditions: 1 atm O₂, 80°C, 6 hours.

This compound’s nitro group enhances electron-withdrawing effects, increasing oxidative catalytic activity compared to Compound X’s electron-donating ester group . However, Compound X exhibits superior air stability due to reduced ligand lability .

Functional Analog: Au-PC-0NI5K7 (Compound Y)

Compound Y replaces silver with gold, targeting similar catalytic applications but with distinct mechanistic pathways:

| Property | This compound | Compound Y | Source |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 450 | 620 | |

| Cost (USD/g) | 85 | 320 | |

| Toxicity (LD50, mg/kg) | 220 | 45 |

Despite lower catalytic efficiency, this compound is preferred industrially due to its cost-effectiveness and lower toxicity. Gold-based Compound Y, while faster, is restricted to small-scale pharmaceutical syntheses .

Research Findings and Mechanistic Insights

Recent studies highlight this compound’s unique activation pathway. Unlike Compound X, which requires pre-treatment with reducing agents, this compound self-activates via ligand dissociation under mild heating (60°C), as confirmed by in-situ XAFS spectroscopy . This property reduces process complexity and energy consumption by 30% compared to analogs .

Table 3: Reaction Performance in Ethylene Epoxidation

| Catalyst | Conversion (%) | Selectivity (%) | Byproduct Formation (%) |

|---|---|---|---|

| This compound | 89 | 94 | 3 |

| Compound X | 76 | 82 | 11 |

| Industrial Benchmark | 92 | 88 | 8 |

Data adapted from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.